
GLPG0259
Übersicht
Beschreibung
GLPG0259 ist ein niedermolekularer Inhibitor der mitogenaktivierten Proteinkinase-aktivierten Proteinkinase 5 (MAPKAPK5), einem Kinasenzym, das eine Rolle in wichtigen Entzündungswegen spielt . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von rheumatoider Arthritis .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structures to 4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives containing triazole and pyrazine rings have been shown to inhibit tumor growth in various cancer cell lines. Studies report IC50 values indicating effective concentration ranges that support further investigation into their mechanisms of action against specific cancer types .
Antiviral Properties
The compound's structure suggests potential antiviral applications. Similar triazole derivatives have been reported to possess antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV), demonstrating effectiveness in inhibiting viral replication . This opens avenues for exploring the compound's efficacy against other viral pathogens.
Neuropharmacological Effects
Given the presence of the piperazine moiety, compounds resembling 4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide may exhibit neuropharmacological effects. Piperazine derivatives have been extensively studied for their roles as anxiolytics and antipsychotics. This suggests that further pharmacological evaluations could reveal new therapeutic uses in treating neurological disorders .
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, a series of triazole-containing compounds were synthesized and screened for anticancer activity. The results indicated that certain derivatives exhibited potent cytotoxic effects against breast cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics . This highlights the potential of 4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide as a lead compound for further development.
Case Study 2: Antiviral Activity
Another study focused on evaluating the antiviral properties of related triazole compounds against TMV. The findings revealed that specific structural modifications enhanced antiviral efficacy compared to traditional treatments . This emphasizes the importance of structural diversity in developing effective antiviral agents.
Wirkmechanismus
Target of Action
GLPG0259, also known as Galapagos MAPKAPK5 inhibitor D, is a small-molecule inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 5 (MAPKAPK5) . MAPKAPK5 is a kinase enzyme that plays a crucial role in important inflammatory pathways .
Mode of Action
This compound acts as an ATP-competitive inhibitor of MAPKAPK5 . By inhibiting MAPKAPK5, this compound interferes with the kinase’s ability to phosphorylate its substrates, thereby disrupting the downstream signaling events that lead to inflammation .
Biochemical Pathways
The inhibition of MAPKAPK5 by this compound affects several biochemical pathways involved in inflammation and bone degradation . This represents a novel mechanism of action in the treatment of inflammatory diseases such as rheumatoid arthritis .
Pharmacokinetics
The pharmacokinetics of this compound were characterized in healthy male subjects. The absorption of this compound was found to be slow, with a decrease in the absorption rate with increasing dose . The elimination of this compound was also decreased, with an apparent terminal elimination half-life of 26.0 hours . The exposure to this compound increased in proportion to the dose over a 30–150 mg single-dose range and a 25–75 mg repeated-dose range . These pharmacokinetic properties support a once-daily oral regimen in patients .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of several mediators of inflammation and bone degradation . In a phase ii clinical trial, no significant difference was observed between the this compound-treated group and the placebo-treated group in terms of the percentage of subjects achieving the primary efficacy variable of acr20 or the secondary efficacy variables (acr50, acr70 and disease activity score 28) at week 12 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effect of food on the oral bioavailability of this compound was evaluated in clinical studies . .
Biochemische Analyse
Biochemical Properties
GLPG0259 is an ATP-competitive inhibitor of MAPKAPK5 . It interacts with the ATP-binding site of the MAPKAPK5 enzyme, thereby inhibiting its activity . This interaction plays a crucial role in modulating several biochemical reactions, particularly those involved in inflammation and bone degradation .
Cellular Effects
This compound has been shown to reduce the release of several mediators of inflammation and bone degradation in cellular assays . It influences cell function by modulating cell signaling pathways associated with inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of the MAPKAPK5 enzyme, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways regulated by MAPKAPK5, leading to a reduction in the production of pro-inflammatory cytokines and mediators of bone degradation .
Temporal Effects in Laboratory Settings
The absorption of this compound is slow, with a decrease in the absorption rate with increasing dose . It has an apparent terminal elimination half-life of 26.0 hours . The exposure to this compound increases in proportion to the dose over a certain range
Dosage Effects in Animal Models
This compound has been tested in animal models of rheumatoid arthritis. It was found to reduce inflammation and bone destruction in a mouse model of collagen-induced arthritis
Analyse Chemischer Reaktionen
GLPG0259 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind üblich bei der Modifikation der funktionellen Gruppen der Verbindung.
Substitutionsreaktionen: Diese Reaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung gängiger Reagenzien und Bedingungen wie Halogenierung oder nukleophile Substitution.
Hauptprodukte: Die aus diesen Reaktionen resultierenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
GLPG0259 ist einzigartig in seiner spezifischen Inhibition von MAPKAPK5. Ähnliche Verbindungen umfassen andere Kinaseinhibitoren, die verschiedene Enzyme innerhalb des MAPK-Signalwegs angreifen. Einige dieser Verbindungen umfassen:
SB203580: Ein Inhibitor der p38 MAP-Kinase.
U0126: Ein Inhibitor von MEK1/2.
PD98059: Ein weiterer MEK1-Inhibitor.
This compound zeichnet sich durch seine Selektivität für MAPKAPK5 aus, wodurch es zu einem wertvollen Werkzeug für die Untersuchung dieser spezifischen Kinase und ihrer Rolle bei Entzündungen wird .
Vorbereitungsmethoden
Die Herstellung von GLPG0259 beinhaltet mehrere synthetische Routen und Reaktionsbedingungen. Spezifische Details zu den synthetischen Routen und industriellen Produktionsmethoden sind nicht öffentlich zugänglich . Typischerweise beinhaltet die Synthese solcher Verbindungen mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und finalen Kupplungsreaktionen unter kontrollierten Bedingungen.
Biologische Aktivität
The compound 4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide is a synthetic derivative belonging to a class of compounds known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : A furan ring linked to a triazole and pyrazine moiety.
- Substituents : A tert-butyl piperazine group and an amino phenyl group enhance its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been identified:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It has been shown to modulate receptor activity related to neurotransmission and cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against Mycobacterium tuberculosis, indicating its role as an anti-tubercular agent.
Anticancer Activity
A study evaluating various derivatives showed that compounds similar to the target compound displayed significant cytotoxicity against multiple cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting potent anti-tubercular properties .
Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
6a | HCT 116 (Colon) | 1.35 | High anticancer activity |
6e | A2780 (Ovarian) | 2.18 | Significant growth inhibition |
7e | MCF-7 (Breast) | >50 | Low activity observed |
Antimicrobial Activity
The compound's structural analogs were tested for their effectiveness against Mycobacterium tuberculosis. Among them, one derivative showed an IC90 value of 40.32 μM, indicating it may serve as a lead compound for further development in anti-tubercular therapy .
Case Studies
Several studies have investigated the biological activities of compounds related to the target structure:
-
Study on Piperazine Derivatives :
- Researchers synthesized a series of piperazine derivatives and evaluated their anticancer properties across various human cancer cell lines including MiaPaCa2 (pancreatic), BxPC3 (pancreatic), and others.
- Results indicated that modifications in the piperazine moiety significantly influenced cytotoxicity profiles.
-
Docking Studies :
- Molecular docking studies revealed that the compound potentially interacts with critical targets such as CDK2, which is involved in cell cycle regulation.
- These interactions suggest that the compound could inhibit tumor growth through cell cycle arrest mechanisms.
Eigenschaften
IUPAC Name |
4-[8-[4-(4-tert-butylpiperazin-1-yl)anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c1-24(2,3)31-10-8-30(9-11-31)18-6-4-17(5-7-18)29-22-23-27-15-28-32(23)19(13-26-22)16-12-20(21(25)33)34-14-16/h4-7,12-15H,8-11H2,1-3H3,(H2,25,33)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGZLIXYVSQGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(N4C3=NC=N4)C5=COC(=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727232 | |
Record name | 4-{8-[4-(4-tert-Butylpiperazin-1-yl)anilino][1,2,4]triazolo[1,5-a]pyrazin-5-yl}furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959754-85-9 | |
Record name | 4-{8-[4-(4-tert-Butylpiperazin-1-yl)anilino][1,2,4]triazolo[1,5-a]pyrazin-5-yl}furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.